Product packaging for Hydroxy progesterone caproate(Cat. No.:)

Hydroxy progesterone caproate

Cat. No.: B13414740
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-RNAXJELESA-N
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Description

Hydroxy progesterone caproate is a useful research compound. Its molecular formula is C27H40O4 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O4 B13414740 Hydroxy progesterone caproate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21?,22?,23?,25?,26?,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-RNAXJELESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Chemical Trajectory of Hydroxyprogesterone Caproate Research

Discovery and Early Research Milestones of Progestogen Analogues

The journey to understanding progestogens began in the mid-19th century with observations connecting the corpus luteum to pregnancy. mdpi.comnih.gov It wasn't until the 1930s that progesterone (B1679170), initially termed progestin, was isolated and characterized from the corpus luteum. researchgate.netnih.gov This breakthrough laid the foundation for the synthesis of various progestins with novel properties. mdpi.com

Early research in the 20th century saw significant milestones in steroid research, including the isolation and characterization of steroid hormones like estrogen and testosterone (B1683101) in the 1920s. numberanalytics.com The 1940s and 1950s were marked by a strong desire among chemists and pharmaceutical companies to develop synthetic steroids, fueled by advancements in the basic knowledge of hormones and endocrinology. asu.edu The commercial success of cortisone (B1669442) also spurred the exploration of other steroids for therapeutic applications. asu.edu

A pivotal moment in the development of synthetic progestins came in 1943 when Russell Marker discovered a process, later known as "Marker degradation," to synthesize progestin in large quantities from diosgenin, a steroid found in Mexican yams. asu.edu This discovery established Syntex, S.A. as a major center for hormone research and production. asu.edu In 1951, Carl Djerassi at Syntex synthesized norethindrone, a potent oral progestin. asu.edu Shortly after, in 1953, Frank Colton at G.D. Searle and Company developed norethynodrel. asu.edu These early synthetic progestins were instrumental in the development of oral contraceptives. asu.edu

The 1950s also saw the synthesis of the first injectable progestogens by Karl Junkman and his colleagues in 1953, leading to the development of the first injectable contraceptive, norethisterone oenanthate, in 1957. nih.gov High-dose progestogens, including hydroxyprogesterone (B1663944) caproate, were found to be effective in treating certain medical conditions in 1959. wikipedia.org

Table 1: Key Milestones in Early Progestogen Analogue Research

YearMilestoneKey Figure/InstitutionSignificance
1930sIsolation and characterization of progesterone. nih.govMultiple independent research groups.Foundational discovery for progestin research.
1943Discovery of "Marker degradation" for synthesizing progestin from diosgenin. asu.eduRussell MarkerEnabled large-scale production of synthetic hormones.
1951Synthesis of norethindrone. asu.eduCarl Djerassi (Syntex)A potent, orally active synthetic progestin.
1953Synthesis of norethynodrel. asu.eduFrank Colton (G.D. Searle)Another key early synthetic progestin.
1953Synthesis of the first injectable progestogens. nih.govKarl Junkman and colleaguesPaved the way for long-acting contraceptive formulations.
1959Discovery of the effectiveness of high-dose progestogens for certain conditions. wikipedia.orgN/AExpanded the therapeutic applications of progestins.

Evolution of Steroid Synthesis and Esterification Techniques in Academic Inquiry

The synthesis of hydroxyprogesterone caproate is a direct result of the evolution of steroid synthesis and esterification techniques. The complex four-ring structure of steroids presented a significant challenge to early organic chemists. numberanalytics.com

The initial approaches to steroid synthesis were categorized as either total synthesis, building the molecule from simple starting materials, or partial synthesis (or semi-synthesis), modifying existing steroids. numberanalytics.com Partial synthesis proved to be more practical, leveraging naturally occurring steroids as precursors. numberanalytics.com

A significant advancement in steroid synthesis was the discovery that microorganisms could perform specific chemical transformations. For instance, Rhizopus nigricans was found to introduce hydroxyl groups into steroid molecules, a crucial step in the commercial synthesis of many steroid hormone analogs. britannica.com This application of microbial fermentation and enzymatic synthesis offered a more sustainable and efficient alternative to purely chemical methods. numberanalytics.com The Upjohn Company was a pioneer in this area, utilizing microorganisms for critical transformations in their steroid medicine program. acs.org

Esterification, the process of forming an ester, is a key reaction in modifying the properties of steroid hormones. In the context of hydroxyprogesterone caproate, the addition of the caproate (hexanoate) ester to the 17α-hydroxyprogesterone molecule significantly alters its properties. The synthesis of hydroxyprogesterone caproate involves the esterification of 17α-hydroxyprogesterone with n-hexanoic acid (caproic acid). google.com One patented method describes carrying out this esterification in the presence of pyridine (B92270) and p-toluenesulfonic acid as catalysts. google.com This method avoids the use of more expensive reagents like n-caproic anhydride. google.com

The study of steroid esters in biological systems also provided valuable insights. Research in the 1960s revealed that steroidogenic enzymes could use steroid sulfates as substrates, uncovering new biochemical pathways. oup.comoup.com While the biological esterification of steroids often involves enzymes, the synthetic esterification techniques developed in the laboratory were crucial for creating compounds like hydroxyprogesterone caproate with specific desired characteristics.

Table 2: Evolution of Steroid Synthesis and Esterification

TechniqueDescriptionSignificance in Steroid Chemistry
Partial Synthesis Modification of existing, naturally occurring steroids. numberanalytics.comMore practical and cost-effective than total synthesis for producing complex steroids. numberanalytics.com
Microbial Biotransformation Use of microorganisms to perform specific chemical reactions, such as hydroxylation. britannica.comEnabled the large-scale and efficient synthesis of key steroid intermediates and final products. acs.org
Chemical Esterification Reaction of a steroid alcohol with a carboxylic acid or its derivative to form an ester. google.comAllows for the modification of a steroid's properties, such as its duration of action.

Molecular and Cellular Mechanisms of Action of Hydroxyprogesterone Caproate

Progesterone (B1679170) Receptor Agonism and Binding Dynamics

The primary mechanism of action for hydroxyprogesterone (B1663944) caproate is its role as an agonist at progesterone receptors (PR). It mimics the effects of the natural hormone progesterone by binding to these receptors, which exist in two main isoforms, PR-A and PR-B. However, the dynamics of this binding show notable differences when compared to endogenous progesterone.

Characterization of Affinity for Progesterone Receptor Subtypes (PR-A, PR-B)

Research has demonstrated that hydroxyprogesterone caproate binds to both progesterone receptor subtypes, PR-A and PR-B. However, its binding affinity is considerably lower than that of natural progesterone. nih.govovid.comthieme-connect.com Studies using competitive steroid hormone receptor binding assays have consistently shown that the relative binding affinity of 17-OHPC for both recombinant human PR-A and PR-B is approximately 26% to 30% that of progesterone. nih.govnih.govwikipedia.org This indicates a weaker direct interaction with the receptors compared to the endogenous hormone. Despite this lower affinity, the binding is sufficient to initiate downstream signaling events. The similar binding affinity to both receptor subtypes suggests that 17-OHPC does not exert its effects through a differential affinity for PR-A or PR-B. nih.gov

Comparative Receptor Binding Kinetics with Endogenous Progestogens

When compared directly with endogenous progesterone, hydroxyprogesterone caproate exhibits distinct binding kinetics. Progesterone binds more avidly and with higher affinity to progesterone receptors than 17-OHPC. nih.gov The six-carbon caproate moiety on the 17-OHPC molecule may sterically hinder its entry into the binding pocket of the receptor, contributing to this reduced affinity. thieme-connect.com This difference in binding kinetics is a key pharmacological distinction between the synthetic compound and its natural counterpart.

CompoundReceptor SubtypeRelative Binding Affinity (Compared to Progesterone)
Hydroxyprogesterone Caproate (17-OHPC)PR-A~26%
Hydroxyprogesterone Caproate (17-OHPC)PR-B~30%
ProgesteronePR-A / PR-B100% (Reference)

Genomic and Non-Genomic Signaling Pathways Elucidation

Upon binding to its receptor, hydroxyprogesterone caproate can initiate cellular responses through two main types of pathways: genomic and non-genomic. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves more rapid cellular effects that are independent of gene transcription.

Modulation of Ligand-Activated Gene Transcription in Cellular Systems

Following the classic genomic pathway, the 17-OHPC-receptor complex translocates to the cell nucleus. nih.gov Here, it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov Despite having a lower binding affinity for progesterone receptors, studies have shown that hydroxyprogesterone caproate is comparable to progesterone in its effectiveness at eliciting gene expression in various cell lines. nih.govnih.gov This suggests that once bound, it is a capable agonist for activating the transcriptional functions of the progesterone receptor.

Investigation of Non-Genomic Receptor Interactions (e.g., Kir7.1 Channel Activation)

Recent research has uncovered a significant non-genomic mechanism of action for both progesterone and 17-OHPC. nih.gov This pathway involves the activation of the inwardly rectifying potassium channel Kir7.1. nih.govbiorxiv.orgnih.gov This channel is expressed in tissues such as the myometrium and placenta. nih.govnih.gov Activation of Kir7.1 leads to hyperpolarization of the cell membrane, which promotes uterine quiescence and relaxation. biorxiv.orgbiorxiv.org The discovery that 17-OHPC is a potent activator of the Kir7.1 channel reveals an unexpected mode of action that is independent of the nuclear progesterone receptors and gene transcription. nih.govnih.gov This non-genomic action provides a direct pathway for influencing uterine excitability. nih.gov

Activation and Suppression of Key Intracellular Signaling Cascades (e.g., NF-κB)

Hydroxyprogesterone caproate has been shown to exert significant anti-inflammatory effects by suppressing key intracellular signaling cascades, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov The NF-κB pathway is central to the production of inflammatory cytokines. nih.gov Research indicates that 17-OHPC inhibits the NF-κB signaling pathway in immune cells. nih.gov This suppression is likely mediated through the activation of progesterone and/or glucocorticoid receptors, which leads to the up-regulation of IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha). nih.gov Increased IκBα levels disrupt the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov This mechanism results in the inhibition of numerous cytokines, including TNF-α, IFN-γ, IL-2, IL-6, and IL-10. nih.gov

Pathway TypeSpecific Pathway/TargetEffect of Hydroxyprogesterone CaproateCellular Outcome
GenomicLigand-Activated Gene TranscriptionActivationModulation of progesterone-responsive gene expression, comparable to progesterone.
Non-GenomicKir7.1 Potassium ChannelActivationHyperpolarization of myometrial cells, promoting uterine quiescence.
Intracellular SignalingNF-κB PathwaySuppressionReduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), leading to an anti-inflammatory effect.

Cellular and Tissue-Specific Responses in Research Models

Regulation of Myometrial Contractility via Molecular Pathways

Hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that interacts with progesterone receptors to regulate gene transcription, which is believed to support pregnancy maintenance. youtube.com Its primary proposed mechanism involves mimicking natural progesterone to reduce uterine contractility and maintain uterine quiescence. youtube.compatsnap.compatsnap.com However, research into its direct effects on uterine smooth muscle has yielded complex and sometimes contradictory results.

In-vitro studies using strips of human myometrium from both pregnant and non-pregnant women have shown that 17-OHPC does not exert a significant direct relaxant effect on spontaneous or agonist-induced contractions. nih.govcore.ac.uk One study found no significant impact on myometrial contractility when tissues were exposed to 17-OHPC. nih.govresearchgate.net Another reported that while natural progesterone dose-dependently inhibited uterine contractility, 17-OHPC had no effect or, at high concentrations, even stimulated contractions. researchgate.netnih.gov This lack of a direct utero-relaxant effect suggests that the therapeutic benefits of 17-OHPC are not mediated by immediate, non-genomic pathways as a tocolytic agent would be. nih.govnih.gov Instead, it is hypothesized that its mechanism of action is likely genomic, requiring prolonged exposure to modify gene transcription within the myometrium to promote uterine quiescence over time. nih.govcore.ac.ukresearchgate.net

Research ModelAgonistEffect of Hydroxyprogesterone CaproateReference
Pregnant Human Myometrium (in vitro)SpontaneousNo significant direct effect nih.gov
Pregnant Human Myometrium (in vitro)OxytocinNo significant direct effect nih.gov
Non-Pregnant Human Myometrium (in vitro)SpontaneousNo significant direct effect nih.gov
Non-Pregnant Human Myometrium (in vitro)PhenylephrineNo significant direct effect nih.gov
Human Myometrial Strips (in vitro)SpontaneousStimulated contractility at high concentrations nih.gov

Mechanisms of Cervical Integrity Modulation at the Cellular Level

The influence of hydroxyprogesterone caproate on the uterine cervix is believed to be a key component of its function. At a cellular level, 17-OHPC is thought to help maintain cervical integrity by modifying the expression of enzymes involved in the remodeling of cervical tissue, thus keeping the cervix firm and closed during pregnancy. patsnap.com A functional withdrawal of progesterone is associated with cervical ripening, a process likely mediated by inflammatory mediators. jcgo.org

However, the direct effects of 17-OHPC on the cervix have not been studied as extensively as those of natural progesterone. nih.govobgynkey.com Evidence from clinical studies is mixed. Some research found no significant difference in the rate of cervical shortening over time in women treated with 17-OHPC compared to those who were not. obgynkey.comnih.govnih.gov In contrast, another study involving women with threatened preterm labor found that a high dose of 17-OHPC attenuated cervical shortening and was associated with a decrease in cervical interleukin-1β (IL-1β), an inflammatory cytokine. mdpi.comnih.gov This suggests that 17-OHPC may exert its effects on the cervix in part through anti-inflammatory mechanisms that counteract the inflammatory cascades leading to cervical ripening. researchgate.net

Endometrial Receptivity and Decidualization at a Molecular Scale

Progesterone is essential for establishing and maintaining pregnancy, playing a critical role in transforming the endometrium into a receptive state for embryo implantation—a process known as decidualization. patsnap.compatsnap.comnih.govfrontiersin.org Hydroxyprogesterone caproate, as a progesterone receptor agonist, mimics the action of endogenous progesterone to prepare and support the endometrial lining. youtube.compatsnap.com

The molecular mechanism involves 17-OHPC binding to progesterone receptors in the uterus, which in turn regulates the transcription of specific genes. patsnap.com This process leads to the synthesis of proteins that are crucial for maintaining the uterine lining and supporting pregnancy. youtube.com It is important to note that 17-OHPC is not a prodrug of progesterone or 17α-hydroxyprogesterone; its caproate ester is not cleaved during metabolism, meaning it acts directly on progesterone receptors as its own distinct molecule. wikipedia.org While the broad actions are understood to emulate progesterone, detailed molecular studies specifically elucidating the unique impact of 17-OHPC on the complex network of genes and signaling pathways governing human endometrial receptivity and decidualization are less common than for progesterone itself.

Immunomodulatory and Anti-inflammatory Mechanisms in Pre-clinical Contexts

Effects on Inflammatory Cytokine Production and Gene Expression (e.g., TNF-α, IL-6, IFN-γ)

A significant aspect of hydroxyprogesterone caproate's mechanism of action appears to be its immunomodulatory and anti-inflammatory properties. patsnap.commdpi.com Pre-clinical research has demonstrated its ability to suppress the production of multiple pro-inflammatory cytokines that are implicated in the initiation of labor. nih.gov

In a key study using an in vivo cytokine release assay in mice engrafted with human peripheral blood mononuclear cells (PBMCs), 17-OHPC significantly inhibited the production of numerous cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.gov The inhibitory effects were found to be dose-dependent. nih.gov Further in-vitro experiments with human PBMCs confirmed that 17-OHPC could suppress the production of several cytokines and down-regulate the mRNA expression levels of TNF-α, IFN-γ, IL-2, IL-6, and IL-10. nih.gov A potential molecular mechanism underlying this effect is the suppression of NF-κB activation, a central pathway in inflammatory responses. nih.gov

However, the evidence is not entirely consistent across all research models. Some in-vitro studies reported that 17-OHPC did not decrease TNF-α production in myometrial cells exposed to lipopolysaccharide (LPS). mdpi.comresearchgate.net In a study on women with early-onset preeclampsia, however, treatment with 17-OHPC resulted in a significant decrease in both IL-6 and TNF-α levels from admission to the termination of pregnancy, whereas these cytokine levels rose significantly in the control group. ejimmunology.orgnih.gov

CytokineResearch ModelStimulatorObserved Effect of 17-OHPCReference
TNF-αHuman PBMC-engrafted miceOKT3Inhibited production nih.gov
IFN-γHuman PBMC-engrafted miceOKT3Inhibited production nih.gov
IL-6Human PBMC-engrafted miceOKT3Inhibited production nih.gov
IL-2Human PBMCs (in vitro)OKT3Down-regulated mRNA levels nih.gov
IL-1βHuman PBMCs (in vitro)PHAReduced levels nih.gov
TNF-αHuman Myometrial ExplantsLPSNo effect on production researchgate.net
IL-6 & TNF-αWomen with early-onset preeclampsiaN/A (disease state)Significantly decreased levels over time ejimmunology.orgnih.gov

Modulation of Immune Cell Subsets and Activity in Animal Models (e.g., CD4+ T cells, NK cells)

While 17-OHPC demonstrates broad anti-inflammatory effects through cytokine suppression, its specific impact on immune cell populations in animal models appears to differ from that of natural progesterone. The maternal immune system undergoes significant adaptation to tolerate the semi-allogeneic fetus, a process involving various immune cell subsets.

In a study using a mouse model of pregnancy, the administration of vaginal progesterone was shown to have distinct anti-inflammatory effects at the maternal-fetal interface that were not observed with 17-OHPC. nih.gov Specifically, 17-OHPC failed to increase the presence of decidual regulatory T cells (Tregs), a subset of CD4+ T cells crucial for immune tolerance. mdpi.comnih.gov Furthermore, unlike vaginal progesterone, 17-OHPC did not decrease the numbers of decidual macrophages or myometrial neutrophils. mdpi.comnih.gov The study also found that 17-OHPC did not reduce the proportion of IFN-γ-producing neutrophils in the myometrium. nih.gov These findings suggest that while 17-OHPC has systemic immunomodulatory capabilities, its direct actions on specific immune cell populations at the uterine level may be less pronounced or follow different pathways than those of natural progesterone in murine models.

Influence on Nitric Oxide Biosynthesis and Bioavailability

Hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been shown to exert significant influence on the biosynthesis and bioavailability of nitric oxide (NO), a critical signaling molecule in the vascular system. Research suggests that one of the mechanisms of action for 17-OHPC involves its interaction with progesterone receptors, which leads to an increase in nitric oxide production. nih.govnih.gov This enhanced NO synthesis is believed to contribute to uterine relaxation. nih.govnih.gov

In experimental models of preeclampsia, a condition often characterized by decreased circulating nitric oxide levels, administration of 17-OHPC has demonstrated the ability to improve NO bioavailability. ahajournals.orgnih.govahajournals.org Studies using the reduced uterine perfusion pressure (RUPP) rat model, which mimics placental ischemia seen in preeclampsia, have shown that 17-OHPC administration can reverse the decline in circulating nitrate/nitrite levels, which are stable metabolites of NO and serve as an indicator of its bioavailability. ahajournals.orgnih.gov

One study found that in RUPP rats, circulating nitrate/nitrite levels were significantly reduced compared to normal pregnant (NP) rats. nih.gov However, treatment with 17-OHPC increased these levels, suggesting an improvement in NO bioavailability. ahajournals.orgnih.gov Specifically, total circulating nitrate/nitrite was 26.34±3.5 µmol/L in normal pregnant rats, which decreased to 14.58±3.1 µmol/L in RUPP rats. ahajournals.org Administration of 17-OHPC to RUPP rats led to an increase in these levels to 22.69±1.62 µmol/L. ahajournals.org

Another investigation in a rat model where hypertension was induced by soluble fms-like tyrosine kinase-1 (sFlt-1), a factor also implicated in preeclampsia, showed similar effects. nih.govresearchgate.netnih.gov In this model, plasma nitrate-nitrite levels were decreased in the sFlt-1 treated rats compared to normal pregnant rats. nih.govresearchgate.netnih.gov Treatment with 17-OHPC restored these levels to near those of the normal pregnant group. nih.govresearchgate.netnih.gov Plasma nitrate-nitrite levels were 44 ± 9 μM in normal pregnant rats and 20 ± 3 μM in the sFlt-1 infused rats; these levels increased to 42 ± 11 μM with the administration of 17-OHPC. nih.govresearchgate.net These findings collectively indicate that 17-OHPC can positively modulate the nitric oxide system, particularly in conditions of vascular stress.

Table 1: Effect of Hydroxyprogesterone Caproate on Circulating Nitrate/Nitrite Levels

Experimental Group Circulating Nitrate/Nitrite (µmol/L)
Normal Pregnant (NP) Rats 26.34 ± 3.5
RUPP Rats 14.58 ± 3.1
RUPP Rats + 17-OHPC 22.69 ± 1.62

Data from a study on the reduced uterine perfusion pressure (RUPP) rat model. ahajournals.org

Table 2: Effect of Hydroxyprogesterone Caproate on Plasma Nitrate-Nitrite Levels in a sFlt-1 Induced Hypertension Model

Experimental Group Plasma Nitrate-Nitrite (µM)
Normal Pregnant (NP) Rats 44 ± 9
NP + sFlt-1 20 ± 3
NP + sFlt-1 + 17-OHPC 42 ± 11

Data from a study on sFlt-1 induced hypertension in pregnant rats. nih.govresearchgate.net

Vascular and Endothelial Pathway Investigations in Experimental Systems

Hydroxyprogesterone caproate has been found to modulate the endothelin-1 (B181129) (ET-1) pathway, a key system in the regulation of vascular tone. ET-1 is a potent vasoconstrictor, and its overproduction is associated with endothelial dysfunction and hypertension. nih.gov Research in animal models of preeclampsia has demonstrated that 17-OHPC can attenuate the activation of the ET-1 system. nih.gov

In a study utilizing the RUPP rat model, it was observed that supplementation with 17-OHPC blunts hypertension. nih.gov Furthermore, in vitro studies have shown that progesterone can blunt the secretion of ET-1 from vascular endothelial cells that have been stimulated by sera from women with preeclampsia or from RUPP rats. ahajournals.orgnih.gov This suggests a direct effect of progestins on the endothelial production of this vasoconstrictor. ahajournals.org

Further investigations in a rat model of sFlt-1 induced hypertension revealed that 17-OHPC administration led to a decrease in the renal cortex mRNA levels of preproendothelin-1 (PPET-1), the precursor to ET-1. nih.govresearchgate.netnih.gov In this model, infusion of sFlt-1 caused a threefold increase in renal cortex PPET-1 mRNA levels compared to normal pregnant rats. nih.govresearchgate.netnih.gov Treatment with 17-OHPC significantly decreased these elevated levels. nih.govresearchgate.netnih.gov This finding points to a mechanism where 17-OHPC may regulate the ET-1 pathway at the level of gene transcription.

Table 3: Effect of Hydroxyprogesterone Caproate on Renal Cortex PPET-1 mRNA Levels

Experimental Group Relative PPET-1 mRNA Levels
Normal Pregnant (NP) Rats Baseline
NP + sFlt-1 3-fold increase vs. NP
NP + sFlt-1 + 17-OHPC Decreased vs. NP + sFlt-1

Data from a study on sFlt-1 induced hypertension in pregnant rats. nih.govresearchgate.net

The vasodilatory effects of hydroxyprogesterone caproate are closely linked to its influence on endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of nitric oxide in the endothelium. ahajournals.org Studies have shown that 17-OHPC can enhance the expression of eNOS, thereby promoting vasodilation. ahajournals.org

In the RUPP rat model of preeclampsia, a condition associated with decreased eNOS expression, administration of 17-OHPC was found to increase aortic eNOS expression. ahajournals.org Aortic eNOS expression was measured at 0.65±0.11 arbitrary units (AU) in normal pregnant rats, which decreased to 0.33±0.01 in RUPP rats. ahajournals.org Treatment with 17-OHPC significantly increased this expression to 0.57±0.01 in the RUPP rats. ahajournals.org This restoration of eNOS expression is a key mechanism through which 17-OHPC may improve vascular function and promote vasodilation. ahajournals.org

The balanced production and bioavailability of NO, maintained by the normal activity of eNOS, is crucial for vascular health. ahajournals.org The ability of 17-OHPC to increase vascular eNOS expression and subsequently nitrate/nitrite levels suggests a significant impact on vascular function. ahajournals.org It is believed that 17-OHPC interacts with progesterone receptors to stimulate NO production, which in turn can lead to uterine relaxation. nih.govahajournals.org This mechanism underscores the role of 17-OHPC in modulating endothelial function and promoting vasodilation.

Table 4: Effect of Hydroxyprogesterone Caproate on Aortic eNOS Expression

Experimental Group Aortic eNOS Expression (AU)
Normal Pregnant (NP) Rats 0.65 ± 0.11
RUPP Rats 0.33 ± 0.01
RUPP Rats + 17-OHPC 0.57 ± 0.01

Data from a study on the reduced uterine perfusion pressure (RUPP) rat model. ahajournals.org

Pharmacokinetics and Biotransformation Studies in Research Models

Absorption Kinetics in Pre-clinical Animal Models

Studies in rat models have been pivotal in understanding the absorption kinetics of hydroxyprogesterone (B1663944) caproate. Research has shown that after intramuscular administration of an oily formulation to rats, low levels of the compound are sustained over a prolonged period, suggesting a slow and continuous absorption from the injection site. When administered as a solution either intravenously or intramuscularly in rats, the compound exhibits a mean half-life of approximately 11 hours. The bioavailability following intramuscular administration of a solution is nearly 100%. However, oral administration in a solution form results in very low bioavailability, estimated to be less than 3%, indicating significant first-pass metabolism.

Distribution and Tissue Compartmentation Research

Once absorbed into the bloodstream, hydroxyprogesterone caproate is distributed throughout the body, with varying concentrations found in different tissues. Its lipophilic nature influences its partitioning into fatty tissues.

Like many steroid hormones, hydroxyprogesterone caproate is widely distributed in the body and is known to be highly bound to plasma proteins. Steroids are primarily transported in the blood by albumin and corticosteroid-binding globulin (CBG). Albumin, being the most abundant plasma protein, binds to steroids with low affinity but high capacity. In contrast, CBG binds to glucocorticoids and progesterone (B1679170) with high affinity. While specific quantitative data on the binding of hydroxyprogesterone caproate to these proteins in various preclinical models is not extensively detailed in the available literature, the general principles of steroid hormone binding suggest a significant interaction.

Table 1: Plasma Protein Binding of Steroids in Various Species This table provides a general overview of steroid-protein binding, as specific data for hydroxyprogesterone caproate is limited.

The potential for a drug to cross the placental barrier is a critical area of investigation. Studies utilizing an ex vivo human placental lobule perfusion model have demonstrated that hydroxyprogesterone caproate is transferred from the maternal to the fetal circuit. nih.govutmb.edunih.gov This research also revealed that the compound is metabolized within the placental tissue during perfusion, with both the parent compound and its metabolite being detected in the fetal circulation. nih.govutmb.edunih.gov

Research in female Sprague-Dawley rats has provided insights into the tissue distribution of hydroxyprogesterone caproate. Following intramuscular administration of an oily formulation, the highest concentrations of the compound were found in adipose tissue. Substantial concentrations were also observed in the uterus after both intramuscular and intravenous administration. Conversely, after oral administration, hydroxyprogesterone caproate was not detected in the liver or any of the other tissues examined, which aligns with its low oral bioavailability.

Metabolic Pathways and Enzyme Systems Characterization

The biotransformation of hydroxyprogesterone caproate is primarily a hepatic process, involving a key family of enzymes that modify its structure to facilitate elimination from the body.

In-depth studies using liver microsomes from a range of animal species, including mice, rats, rabbits, pigs, dogs, and baboons, have consistently identified monohydroxylated metabolites as the major products of hydroxyprogesterone caproate metabolism. longdom.org Further investigations have confirmed the dominant role of the Cytochrome P450 3A (CYP3A) subfamily of enzymes in this process. longdom.org The use of ketoconazole, a known CYP3A inhibitor, was shown to inhibit the metabolism of hydroxyprogesterone caproate across all tested species, reinforcing the central role of this enzyme subfamily. longdom.org Among the different animal models, the baboon has been suggested as a potentially suitable model for further evaluating the pharmacokinetics of hydroxyprogesterone caproate due to similarities in its metabolic profile to humans. longdom.org While CYP3A4 and CYP3A5 are the major players in human metabolism, research has also pointed to the involvement of CYP3A7, particularly in fetal liver.

Table 2: Interspecies Comparison of Hepatic CYP3A-Mediated Metabolism of Hydroxyprogesterone Caproate This table summarizes the findings on the relative metabolic rates in different species.

The rank order of observed Vmax for the major metabolite in microsomes was Human > Dog > Baboon > Pig > Mouse > Rabbit > Rat. longdom.org

Role of Extrahepatic Metabolism (e.g., placental mitochondria and microsomes)

While the liver is a primary site for drug metabolism, research indicates that extrahepatic sites, particularly the placenta, play a significant role in the biotransformation of hydroxyprogesterone caproate. nih.gov Studies in rats have shown that the plasma clearance of 17-OHPC exceeds hepatic blood flow, suggesting a potential for metabolism outside the liver. nih.gov

The human placenta has been identified as a key organ for this extrahepatic activity. nih.gov Research utilizing dually perfused human placental lobules demonstrates that 17-OHPC is actively metabolized as it transfers from the maternal to the fetal circulation. nih.govnih.gov Investigations into the subcellular localization of the responsible enzymes have pointed predominantly to the placental mitochondria. nih.gov While human placental microsomes can biotransform 17-OHPC into several monohydroxylated metabolites, studies have found that the specific metabolites formed during placental perfusion are identical to those generated by the mitochondrial fraction. nih.gov This suggests that the enzymes responsible for the primary biotransformation of 17-OHPC within the placenta are mainly located in the mitochondria. nih.gov

Phase I and Phase II Biotransformation Reactions (Reduction, Hydroxylation, Conjugation – Glucuronidation, Sulfation, Acetylation)

The biotransformation of hydroxyprogesterone caproate involves both Phase I and Phase II metabolic reactions. wikipedia.org Unlike progesterone, 17-OHPC is not significantly metabolized by traditional steroid-transforming enzymes. wikipedia.org

Phase I reactions are primarily oxidative. The main pathways are reduction and hydroxylation, mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5. wikipedia.orgdrugs.comdrugbank.com In fetal tissues, CYP3A7 is the major enzyme involved in this oxidative metabolism. wikipedia.orgnih.gov These reactions lead to the formation of hydroxylated metabolites, with studies identifying both mono-hydroxylated and di-hydroxylated forms. nih.govnih.govnih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites. wikipedia.orgdrugs.com These conjugation pathways include glucuronidation, sulfation, and acetylation, which facilitate the excretion of the metabolites. wikipedia.org The resulting conjugated products are more water-soluble and are eliminated from the body through urine and feces. drugs.com

Investigation of Metabolite Formation and Retention of Caproate Moiety

A critical finding in the metabolism of hydroxyprogesterone caproate is that the caproate ester at the C17α position is not cleaved. wikipedia.org This means that 17α-hydroxyprogesterone is not formed as a metabolite, and 17-OHPC does not act as a prodrug for it. wikipedia.org

Studies using dual-radiolabeled ([³H] in the progesterone portion and [¹⁴C] in the caproate portion) 17-OHPC in perfused placental models have confirmed this. The metabolites formed and detected in the maternal circuit, fetal circuit, and placental tissue retained both radiolabels. nih.govnih.gov This provides conclusive evidence that the biotransformation of 17-OHPC occurs without hydrolysis of the ester bond. nih.gov Further analysis of fragmentation mass spectra from various in vitro systems, including human liver microsomes and hepatocytes, shows that metabolic substitutions occur on the caproate side chain rather than on the progesterone ring. nih.gov

Metabolite Identification and Structural Elucidation in Research Systems

Isolation and Characterization of Primary Metabolites

The primary metabolites of hydroxyprogesterone caproate have been isolated and characterized in several research models. The main biotransformation products are hydroxylated derivatives. nih.govnih.gov In studies with human adult and fetal hepatocytes, liquid chromatography-mass spectrometry (LC-MS) analysis identified several major metabolites, commonly designated as M1, M2, M3, M4, and M5. nih.gov These are isomeric monohydroxylated compounds, meaning they have the same mass (an addition of 16 amu corresponding to one oxygen atom) but differ in the position of hydroxylation on the caproate side chain. nih.gov

Pharmacokinetic studies in pregnant women have quantified the levels of these metabolites. Mono-hydroxylated metabolites are found in significantly higher concentrations than di-hydroxylated metabolites. nih.govresearchgate.net The estimated terminal half-life for these mono-hydroxylated metabolites is approximately 19.7 days. nih.govresearchgate.net

Below is a table summarizing the pharmacokinetic parameters of 17-OHPC and its primary mono-hydroxylated metabolites at different stages of pregnancy.

ParameterTime Point17-OHPCMono-hydroxylated Metabolites
Max Concentration (Cmax) (ng/mL) After 1st Dose (Weeks 16-20)5.0 ± 1.51.9 ± 0.7
Weeks 24-2812.5 ± 3.91.5 ± 0.7
Weeks 32-3612.3 ± 4.91.8 ± 1.0
Area Under Curve (AUC₀₋₇ days) (ng × h/mL) After 1st Dose (Weeks 16-20)571.4 ± 195.2208.5 ± 92.4
Weeks 24-281,269.6 ± 285.0157.1 ± 64.6
Weeks 32-361,268.0 ± 511.6211.2 ± 113.1

Data derived from studies in pregnant women receiving 17-OHPC. nih.govnih.govresearchgate.net

Analysis of Fetal-Specific Metabolites from In Vitro Systems

In vitro studies using human fetal hepatocytes have revealed a unique metabolic profile for hydroxyprogesterone caproate compared to adult systems. nih.gov The fetal liver, which predominantly expresses the CYP3A7 enzyme, is capable of significantly metabolizing 17-OHPC. nih.govscite.ai

Incubations with fetal hepatocytes generated two unique major metabolites, M1 and M3, which were either absent or below the limit of detection in incubations with adult hepatocytes. nih.gov The metabolite M2 was found to be common to both fetal and adult systems. nih.gov All major fetal metabolites (M1, M2, and M3) were identified as monohydroxylated 17-OHPC compounds with substitutions on the caproate side chain. nih.gov This demonstrates that the fetal liver not only metabolizes the compound but also produces a distinct set of metabolites, highlighting the unique enzymatic environment of the fetus. nih.govscite.ai

The table below compares the major metabolites generated by fetal and adult hepatocytes.

MetaboliteGenerated by Fetal Hepatocytes (CYP3A7)Generated by Adult Hepatocytes (CYP3A4)
M1 Yes (Fetal-Specific)No
M2 Yes (Common)Yes (Common)
M3 Yes (Fetal-Specific)No
M4 NoYes (Adult-Specific)
M5 NoYes (Adult-Specific)

Data derived from in vitro studies comparing human fetal and adult hepatocytes. nih.gov

Excretion Pathways Analysis in Pre-clinical Models

The elimination of hydroxyprogesterone caproate and its metabolites occurs through both renal and fecal routes. wikipedia.orgdrugs.com Following intramuscular administration, approximately 50% of the metabolites are eliminated in the feces and about 30% are eliminated in the urine. wikipedia.orgdrugbank.com Both free steroid and conjugated metabolites are found in these excretion pathways, with the conjugated forms being more prominent, particularly in the feces. wikipedia.orgdrugs.com

Structure Activity Relationships of Hydroxyprogesterone Caproate

Role of the Caproate Ester Group in Receptor Affinity and Metabolic Stability

The addition of a caproate (hexanoate) ester to the 17α-hydroxyl group of 17α-hydroxyprogesterone (17-OHP) is a key modification that significantly enhances the compound's progestational activity and metabolic stability. nih.gov 17α-hydroxyprogesterone itself is a weak progestin with a low affinity for the progesterone (B1679170) receptor (PR). wikipedia.org However, esterification with caproic acid to form hydroxyprogesterone (B1663944) caproate markedly alters its pharmacokinetic and pharmacodynamic properties.

The primary role of the caproate ester is to increase the lipophilicity of the molecule. This increased lipophilicity facilitates its absorption and distribution into fatty tissues, which act as a reservoir, leading to a prolonged duration of action. The slow release from these tissue depots and the resistance of the ester bond to rapid hydrolysis contribute to its extended half-life.

In terms of receptor binding, studies have shown that hydroxyprogesterone caproate has a lower binding affinity for the progesterone receptor compared to progesterone itself. The relative binding affinity of hydroxyprogesterone caproate for recombinant human progesterone receptors (PR-A and PR-B) and rabbit uterine PR is approximately 26–30% that of progesterone. nih.gov This suggests that the caproate ester, while crucial for metabolic stability, does not enhance the intrinsic binding to the receptor. The progestational effects of hydroxyprogesterone caproate are therefore more attributable to its sustained presence in the body rather than a high receptor affinity.

The metabolic stability of hydroxyprogesterone caproate is significantly increased due to the caproate ester. The ester group protects the 17α-hydroxyl group from rapid metabolism, which is a common pathway for the inactivation of steroids. This steric hindrance slows down the rate of enzymatic degradation, allowing the compound to circulate in the body for a longer period.

Table 1: Relative Binding Affinity of Progestins to Progesterone Receptors

Compound Relative Binding Affinity (%) vs. Progesterone
Progesterone 100
Hydroxyprogesterone Caproate 26-30
17α-Hydroxyprogesterone 1

Influence of Steroid Backbone Modifications on Biological Activity

Modifications to the steroid backbone of progestins can have a profound impact on their biological activity, including receptor affinity, selectivity, and potency. While hydroxyprogesterone caproate is a derivative of 17α-hydroxyprogesterone, the principles of steroid backbone modification observed in other synthetic progestins provide valuable insights into its structure-activity relationship.

The introduction of a hydroxyl group at the 17α position of progesterone dramatically reduces its progestational activity and affinity for the progesterone receptor. nih.gov This highlights the sensitivity of the receptor's ligand-binding pocket to substitutions at this position. However, further modifications can counteract this loss of activity.

For instance, in the 19-nor-progesterone series, the addition of a 17α-hydroxyl group also leads to a significant decrease in both receptor affinity and biological activity. nih.gov Yet, the subsequent introduction of a methyl group at the C6 position and the formation of a double bond at C6, coupled with the acetylation of the 17α-hydroxyl group, can restore and even enhance progestational potency. nih.gov This demonstrates that a combination of modifications to the steroid backbone can synergistically influence the interaction with the progesterone receptor.

Table 2: Effect of Steroid Backbone Modifications on Progestin Activity

Parent Compound Modification Resulting Compound Effect on Progesterone Receptor Affinity and Activity
Progesterone 17α-hydroxylation 17α-Hydroxyprogesterone Dramatic decrease
19-nor-progesterone 17α-hydroxylation 17α-hydroxy-19-nor-progesterone Dramatic decrease
17α-hydroxy-19-nor-progesterone C6-methylation, C6 double bond, 17α-acetylation Nomegestrol Acetate (B1210297) Potent progestin with high affinity

Computational Modeling for Progestogen Analogue Design and Prediction of Activity

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools in modern drug design for predicting the biological activity of new compounds and understanding their interactions with target receptors. While specific computational studies on hydroxyprogesterone caproate are limited in the public domain, the principles and methodologies applied to other progesterone receptor modulators are directly relevant.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For progestogens, these studies can identify key molecular descriptors, such as steric, electronic, and hydrophobic properties, that are critical for progesterone receptor binding and activation. mdpi.comscholarsportal.info By analyzing a dataset of known progestins, QSAR models can be developed to predict the activity of novel analogues of hydroxyprogesterone caproate with modified steroid backbones or different ester groups. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Molecular docking simulations provide a three-dimensional model of the interaction between a ligand, such as hydroxyprogesterone caproate, and the ligand-binding domain of the progesterone receptor. mdpi.com These models can predict the binding orientation and affinity of the ligand, as well as identify key amino acid residues involved in the interaction. For instance, docking studies can help to rationalize why the bulky caproate ester at the 17α position, while reducing binding affinity compared to progesterone, still allows for a productive interaction with the receptor. Furthermore, these simulations can be used to design novel analogues with improved binding characteristics by suggesting modifications that enhance favorable interactions or reduce steric clashes within the binding pocket.

These computational approaches are instrumental in the rational design of new progestogen analogues. By providing insights into the structural requirements for progesterone receptor activity, they can guide the synthesis of compounds with desired pharmacological profiles, such as enhanced potency, improved selectivity, or optimized pharmacokinetic properties.

Advanced Analytical Methodologies for Hydroxyprogesterone Caproate Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for HPC and Metabolites in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of HPC and its metabolites in biological samples due to its high sensitivity and specificity. nih.govresearchgate.net Researchers have successfully developed and validated LC-MS/MS assays for determining HPC concentrations in human plasma. nih.govresearchgate.net A common initial step in these assays is sample preparation, frequently involving solid-phase extraction (SPE) to isolate the analyte from plasma components. nih.govnih.gov For instance, Oasis® HLB extraction cartridges are often used for this purpose, ensuring a clean extract prior to chromatographic separation. nih.govnih.gov

Chromatographic separation is typically achieved using reverse-phase columns, such as a Waters C18 Symmetry analytical column. researchgate.netarlok.com A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like formic acid to improve ionization, is employed to separate HPC from other endogenous compounds. researchgate.netarlok.com

Following separation, detection is performed using a triple quadrupole mass spectrometer, usually operating in the positive electrospray ionization (ESI) mode. researchgate.netnih.gov Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.netresearchgate.net For HPC, a common transition monitored is m/z 429.2 → 313.1. researchgate.net To ensure accuracy, an internal standard, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), is typically used. nih.govnih.gov These methods are capable of achieving a lower limit of quantification (LLOQ) as low as 0.5 ng/mL in plasma, making them suitable for pharmacokinetic studies. nih.gov

Table 1: Examples of LC-MS/MS Method Parameters for HPC Analysis in Human Plasma
ParameterMethod 1 DetailsMethod 2 Details
Sample PreparationSolid Phase Extraction (SPE) with Oasis HLB cartridge nih.govSolid Phase Extraction (SPE) with Oasis HLB cartridge nih.gov
Chromatography ColumnWaters C18 Symmetry (3.5 µm, 2.1 mm x 10 mm) arlok.comNot specified
Mobile PhaseGradient of Acetonitrile and 5% Acetonitrile in water, both with 0.1% formic acid arlok.comNot specified
Flow Rate0.2 mL/min arlok.comNot specified
Ionization ModePositive Electrospray Ionization (ESI) researchgate.netPositive Electrospray Ionization (ESI) nih.gov
Monitored Transition (SRM/MRM)m/z 429.2 → 313.13 / 271.1 researchgate.netm/z 429.10 → 313.10 nih.gov
Internal Standard (IS)Medroxyprogesterone Acetate (MPA) nih.govMedroxyprogesterone Acetate (MPA) nih.gov
Linearity Range0.5 - 50 ng/mL nih.gov1 - 200 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)0.5 ng/mL nih.gov1 ng/mL nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques for Purity and Content Analysis in Research Formulations

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for determining the purity and content of HPC in active pharmaceutical ingredients (API) and research formulations. arlok.comnih.gov These methods are essential for quality control in a research context, ensuring that the compound being studied is free from significant impurities or degradants.

Isocratic reversed-phase HPLC methods are commonly employed. nih.gov The analysis can be performed using various columns, such as a Nova-Pak C12 or a Waters Symmetry C18. nih.gov The mobile phase typically consists of a mixture of methanol (B129727) and water, for example, in an 82:18 (v/v) or 80:20 (v/v) ratio. nih.gov A constant flow rate, such as 1.0 mL/min or 1.7 mL/min, is maintained throughout the analysis. nih.gov Detection is achieved by monitoring the UV absorbance at a specific wavelength where HPC absorbs strongly, typically around 240-254 nm. nih.govnih.gov For purity analysis, higher concentration samples (e.g., 250-300 µg/mL) are used to detect specified impurities, such as 17α-hydroxyprogesterone, and other unspecified related substances. nih.gov

Table 2: Comparative HPLC Methods for HPC Purity and Content Analysis
ParameterMethod for API AnalysisMethod for Injection AnalysisMethod for Stability-Indicating Assay
ColumnNova-Pak C12 Radial-Pak (4 µm) nih.govWaters Symmetry C18 (5 µm) nih.govSunfire C18 (5µm, 150 x 4.6 mm) nih.gov
Mobile PhaseMethanol:Water (82:18 v/v) nih.govMethanol:Water (80:20 v/v) nih.govGradient of Water:Acetonitrile:Methanol nih.gov
Flow Rate1.7 mL/min nih.gov1.0 mL/min nih.gov1.0 mL/min nih.gov
Detection Wavelength254 nm nih.gov242 nm nih.gov240 nm nih.gov
Sample Concentration (Purity)300 µg/mL nih.gov250 µg/mL nih.govNot specified
Run Time20 min nih.gov20 min nih.gov10 min (retention time) nih.gov

Application of Spectrophotometric Techniques for Research Quantification

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of HPC in bulk drug and simple formulations. ijbpas.com This technique is based on the principle that HPC absorbs light in the UV region of the electromagnetic spectrum. The absorbance maximum (λmax) for HPC in methanol is found to be 242 nm. ijbpas.com

For quantification, a standard stock solution of HPC is prepared in a suitable solvent, such as methanol, in which it is freely soluble. ijbpas.com This stock solution is then serially diluted to prepare a range of concentrations. The absorbance of each solution is measured at the λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of HPC in an unknown research sample can then be determined by measuring its absorbance and interpolating the concentration from the linear calibration curve. ijbpas.com The United States Pharmacopeia (USP) also includes a standard UV assay procedure for HPC. researchgate.netnih.gov In some qualitative identification tests, a colorimetric reaction is used; for example, reacting HPC with sulfuric acid and isoniazid (B1672263) reagent can produce a purple color, which can be assessed visually or spectrophotometrically. drugfuture.com

Table 3: Summary of Spectrophotometric Methods for HPC Research
ParameterDescription
TechniqueUV-Visible Spectrophotometry ijbpas.com
SolventMethanol ijbpas.com
Wavelength of Maximum Absorbance (λmax)242 nm ijbpas.com
Linearity Range5 - 15 µg/mL (for a related compound, illustrating typical range) ijbpas.com
ApplicationQuantification in bulk drug and simple formulations ijbpas.com
Official Method ReferenceUSP Assay procedure for Hydroxyprogesterone (B1663944) Caproate researchgate.netnih.gov

Utilization of Radio-labeling (e.g., [3H], [14C]) for Metabolic Tracing Studies

Radio-labeling is a powerful technique for tracing the metabolic fate of drugs. In HPC research, dual-labeled molecules have been custom synthesized to investigate metabolic pathways. nih.govnih.gov Specifically, 17α-hydroxy[1,2,6,7-³H]-progesterone [1-¹⁴C] caproate has been used. nih.gov In this molecule, the progesterone (B1679170) moiety is labeled with tritium (B154650) ([³H]), and the caproate side chain is labeled with carbon-14 (B1195169) ([¹⁴C]). nih.gov

This dual-labeling strategy is particularly insightful. By incubating this radiolabeled HPC with biological preparations, such as human liver or placental microsomes, researchers can track the formation of metabolites. nih.gov The resulting metabolites are separated using HPLC, and the radioactivity is monitored by an online detector that can simultaneously measure both [³H] and [¹⁴C]. nih.gov A critical finding from these studies is that the metabolites formed retained both radionuclides in the same ratio as the parent compound. nih.gov This demonstrates that the ester bond linking the progesterone and caproate moieties is not hydrolyzed during metabolism, indicating that HPC is metabolized through alternative pathways, such as hydroxylation, rather than breaking down into its constituent parts. nih.govnih.gov

Table 4: Application of Radio-labeling in HPC Metabolic Studies
AspectDetails
Radiolabeled Compound17α-hydroxy[1,2,6,7-³H]-progesterone [1-¹⁴C] caproate nih.gov
Tritium ([³H]) Label LocationProgesterone moiety nih.gov
Carbon-14 ([¹⁴C]) Label LocationCaproate moiety nih.gov
Research ApplicationIn vitro metabolic tracing in human liver and placental microsomes nih.gov
Analytical TechniqueHPLC with online radiometric detection for [³H] and [¹⁴C] nih.gov
Key FindingMetabolites retained the [³H]/[¹⁴C] ratio, indicating the ester bond was not hydrolyzed nih.gov

Method Validation Parameters in Academic Research Settings (Specificity, Sensitivity, Linearity, Accuracy, Precision, Robustness, Ruggedness)

For any analytical method to be considered reliable and suitable for its intended purpose in a research setting, it must undergo a thorough validation process. This process demonstrates that the method consistently produces accurate and reproducible results. The key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), are outlined below.

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest (HPC) and not from any other components in the sample, such as impurities, degradants, or matrix components. arlok.com In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. arlok.com

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected (signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (signal-to-noise ratio of 10:1). nih.gov For an HPLC-UV method, the LOD and LOQ for HPC were reported to be 0.075 µg/mL and 0.25 µg/mL, respectively. nih.gov

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. nih.gov It is typically evaluated by calculating the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. arlok.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. researchgate.net It is often assessed by recovery studies, where a known amount of HPC is spiked into a sample matrix and the percentage recovered is calculated. ijbpas.com Acceptance criteria are often within ±15% of the nominal concentration. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov A common acceptance criterion for %RSD is not more than 2.0%. nih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Variations may include changes in mobile phase composition (±10%), pH (±0.2 units), or column temperature (±5°C). nih.gov

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, or laboratories. nih.gov This parameter is not always evaluated in academic research unless method transfer is anticipated.

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria for HPC Analysis
ParameterDefinitionTypical Acceptance Criteria in Research
SpecificityAbility to assess the analyte unequivocally in the presence of other components. arlok.comNo interference at the analyte's retention time or wavelength. arlok.com
Sensitivity (LOD/LOQ)Lowest amount of analyte that can be detected (LOD) and quantified (LOQ). nih.govSignal-to-Noise Ratio: LOD ≥ 3:1, LOQ ≥ 10:1. nih.gov
LinearityProportionality of response to concentration over a given range. arlok.comCorrelation Coefficient (R²) > 0.99. arlok.com
Accuracy (% Recovery)Closeness of the measured value to the true value. researchgate.netWithin ±15% of nominal value; 98-102% recovery. researchgate.netijbpas.com
Precision (% RSD)Agreement between repeated measurements. nih.govRelative Standard Deviation (RSD) ≤ 2.0% for repeatability. nih.govarlok.com
RobustnessCapacity to remain unaffected by small variations in method parameters. nih.govSystem suitability parameters remain within limits after deliberate changes. nih.gov

In Vitro and Pre Clinical Animal Model Investigations of Hydroxyprogesterone Caproate

Cell Line Studies for Receptor Activation and Gene Expression

The interaction of hydroxyprogesterone (B1663944) caproate with steroid receptors and its subsequent influence on gene expression have been evaluated in various carcinoma cell lines. Competitive steroid hormone receptor binding assays have been employed using cytosols that express either recombinant human progesterone (B1679170) receptor-A (rhPR-A), recombinant human progesterone receptor-B (rhPR-B), or rabbit uterine receptors. frontiersin.orgnih.gov

Findings from these studies indicate that the relative binding affinity of 17-OHPC for rhPR-B, rhPR-A, and rabbit progesterone receptors is approximately 26-30% of that of natural progesterone. frontiersin.orgnih.gov Despite this lower binding affinity, 17-OHPC demonstrated comparable potency to progesterone in activating progesterone-regulated target genes in the cell lines studied. frontiersin.orgnih.gov For instance, in vitro studies have shown that 17-OHPC can down-regulate the expression of certain endogenous glucocorticoid receptor target genes, such as GILZ and FKBP5. utmb.edu However, other research suggests that 17-OHPC is not superior to progesterone in eliciting a hormonal response through the classic steroid receptor-mediated pathway. frontiersin.org Some studies have also noted that while progesterone can inhibit contractions of human myometrial cells in vitro, 17-OHPC does not exhibit this effect, suggesting differences in their mechanisms of action. nih.gov Furthermore, in vitro experiments on myometrial cells or decidual cells did not find a significant anti-inflammatory role for 17-OHPC in terms of decreasing TNF-α or downregulating Toll-like receptor gene expression. centerwatch.comnih.gov

Table 1: Relative Binding Affinity of Hydroxyprogesterone Caproate to Progesterone Receptors

Receptor Type Relative Binding Affinity of 17-OHPC (Compared to Progesterone)
Recombinant Human Progesterone Receptor-B (rhPR-B) 26-30%
Recombinant Human Progesterone Receptor-A (rhPR-A) 26-30%
Rabbit Progesterone Receptors 26-30%

Hepatocyte Culture Models (Adult and Fetal) for Metabolism and Enzyme Induction Research

Primary cultures of human hepatocytes, both adult and fetal, have been instrumental in characterizing the metabolism and enzyme induction potential of hydroxyprogesterone caproate. These models allow for a direct assessment of how the compound is processed in the liver.

Studies have demonstrated that 17-OHPC is metabolized by both adult and fetal human hepatocytes. nih.govresearchgate.net The primary enzymes involved belong to the cytochrome P450 family, specifically the CYP3A subfamily. nih.govresearchgate.net Adult liver hepatocytes primarily utilize CYP3A4, which shows a significantly higher capacity (over 10 times greater) to metabolize 17-OHPC compared to the fetal form, CYP3A7. nih.govresearchgate.net

The metabolite profile also differs between adult and fetal hepatocytes. nih.govresearchgate.net While one common metabolite is observed in both systems, two unique metabolites have been identified in each, respectively. nih.govresearchgate.net All major metabolites generated by fetal hepatocytes were found to be monohydroxylated forms of 17-OHPC. nih.gov The intrinsic clearance of 17-OHPC by fetal hepatocytes was found to be about half of that in adult hepatocytes. nih.govresearchgate.net

Regarding enzyme induction, research using primary human hepatocytes showed that 17-OHPC at a concentration of 1 μmol/L significantly increased the activity and expression of CYP2C19. nih.gov Specifically, CYP2C19 activity increased by 2.8-fold and its expression increased by 2.4-fold compared to control cells. nih.gov In contrast, 17-OHPC had minimal effect on the activity or messenger RNA levels of CYP1A2, CYP2C9, CYP2D6, and CYP3A. nih.gov

Table 2: Effect of Hydroxyprogesterone Caproate on Cytochrome P450 Enzyme Activity and Expression in Human Hepatocytes

CYP Enzyme Change in Activity (at 1 μmol/L 17-OHPC) Change in Expression (at 1 μmol/L 17-OHPC)
CYP2C19 2.8-fold increase 2.4-fold increase
CYP1A2 Minimal alteration Minimal alteration
CYP2C9 Minimal alteration Minimal alteration
CYP2D6 Minimal alteration Minimal alteration
CYP3A Minimal alteration Minimal alteration

Perfused Organ Models (e.g., Human Placental Lobule) for Transfer and Metabolism Studies

The dually perfused human placental lobule model has been utilized to investigate the transfer and metabolism of hydroxyprogesterone caproate under conditions that closely mimic the in vivo environment. These studies have confirmed that 17-OHPC is efficiently transferred across the human placenta from the maternal to the fetal circuit. The parent compound can be detected in the fetal circuit within five minutes of initiating perfusion.

Furthermore, the placental tissue itself extensively metabolizes 17-OHPC. nih.gov Perfusion studies revealed the formation of two primary metabolites within the placental lobule. nih.gov A metabolite was detected in the fetal circuit after 15 minutes, and its concentration steadily increased, accounting for approximately 60% of the total radioactivity in the fetal circuit by the end of a four-hour perfusion period. Importantly, these studies showed that the caproate moiety is not hydrolyzed from the progesterone structure during this metabolic process.

Further investigation into the subcellular localization of the responsible enzymes indicated that the biotransformation of 17-OHPC during placental perfusion is predominantly carried out by enzymes located in the placental mitochondria, rather than in microsomes. nih.gov

Investigations in Rodent Models for Mechanistic Insights (e.g., Reduced Uterine Perfusion Pressure (RUPP) Rat Model)

The Reduced Uterine Perfusion Pressure (RUPP) rat model, which mimics the ischemic placental conditions of preeclampsia, has been a key pre-clinical tool for investigating the mechanistic effects of hydroxyprogesterone caproate. centerwatch.com Studies using this model have provided significant insights into the compound's anti-inflammatory and cardiovascular modulating properties.

In the RUPP rat model, placental ischemia leads to a chronic immune activation characterized by an increase in inflammatory markers. centerwatch.com Administration of 17-OHPC has been shown to attenuate these inflammatory responses. Specifically, treatment with 17-OHPC significantly reduced the increased levels of circulating CD4+ T cells that are characteristic of the RUPP model.

The levels of pro-inflammatory cytokines are also modulated by 17-OHPC in these models. centerwatch.com For example, 17-OHPC has been shown to blunt the increase in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to placental ischemia. centerwatch.com In other animal studies, 17-OHPC was also found to decrease levels of IL-1β. centerwatch.com These findings support a role for the anti-inflammatory properties of 17-OHPC in modulating disease pathophysiology in these models. centerwatch.com

The RUPP rat model is characterized by hypertension, a key feature of preeclampsia. Numerous studies have demonstrated that administration of 17-OHPC can significantly, though modestly, improve the hypertensive state in these animals.

The mechanism for this blood pressure reduction appears to be multifactorial. Treatment with 17-OHPC is associated with an improvement in vasodilation, partly by increasing the bioavailability of nitric oxide (NO). In RUPP rats, which exhibit reduced circulating nitrate/nitrite levels, 17-OHPC administration helped to restore these levels. This is accompanied by an increase in the expression of endothelial nitric oxide synthase (eNOS). Additionally, 17-OHPC has been shown to decrease elevated levels of the vasoconstrictor endothelin-1 (B181129) (ET-1) in the renal cortex of hypertensive pregnant rats. It also improves the uterine artery resistance index, indicating better blood flow.

Table 3: Effect of Hydroxyprogesterone Caproate on Mean Arterial Pressure (MAP) in the RUPP Rat Model

Group Mean Arterial Pressure (mmHg)
Normal Pregnant (NP) 92 ± 2.0
RUPP 123 ± 2.0
RUPP + 17-OHPC 116 ± 1.5

The potential long-term neurodevelopmental effects of exposure to hydroxyprogesterone caproate during critical periods of brain maturation have been explored in pre-clinical mammalian models, primarily rats. These studies suggest that the developing brain is sensitive to progestins.

Neonatal administration of 17-OHPC in rats has been shown to disrupt sensorimotor indicators of typical brain development. This was associated with a significant reduction in progesterone receptor-immunoreactive nuclei in the somatosensory cortex.

In adulthood, rats exposed to 17-OHPC during neonatal development displayed impairments in cognitive function. Specifically, deficits were observed in tasks measuring cognitive flexibility, such as reversal learning and extra-dimensional set-shifting. In delayed reinforcement tasks, 17-OHPC-treated rats earned fewer rewards under signaled conditions compared to controls. Other studies have shown that developmental exposure can disrupt the mesocortical serotonin (B10506) pathway, altering impulsive decision-making in adulthood.

Endocrinological Modulations in Animal Systems (e.g., antigonadotropic activity)

Preclinical investigations in animal models have explored the impact of hydroxyprogesterone caproate on the endocrine system, with a particular focus on its potential to modulate the hypothalamic-pituitary-gonadal (HPG) axis. This axis is a critical regulatory system controlling reproduction through the coordinated release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, followed by the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. These gonadotropins, in turn, stimulate the gonads to produce sex hormones, such as testosterone (B1683101).

Progestogens, as a class of steroid hormones, are known to exert negative feedback on the HPG axis, which can lead to a suppression of gonadotropin secretion, an effect known as antigonadotropic activity. wikipedia.org This activity is a key mechanism by which progestogens can influence reproductive functions.

A significant body of research into the endocrinological effects of in utero exposure to hydroxyprogesterone caproate has been conducted in rat models. These studies have provided insights into the compound's potential to alter the reproductive development of offspring.

Detailed Research Findings in Male Rat Models

A notable study investigated the consequences of administering hydroxyprogesterone caproate to pregnant rats on the reproductive parameters of their male offspring. In this research, pregnant Wistar rats were treated with hydroxyprogesterone caproate, and the male pups were allowed to mature. Subsequent analysis of the F1 generation revealed significant alterations in key reproductive hormones.

The findings indicated that gestational exposure to hydroxyprogesterone caproate resulted in significantly altered circulatory levels of testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) in the adult male offspring. nih.gov Specifically, a reduction in serum testosterone was observed. ca.gov This decrease in testosterone levels is indicative of an impact on the endocrine cascade that governs male reproductive physiology. The alterations in FSH and LH levels further point to a modulatory effect on the pituitary's output of gonadotropins, consistent with an antigonadotropic action. The study linked these hormonal changes to a decrease in sperm quality and quantity, ultimately suppressing the reproductive potential of the male rats. nih.gov

Genomic and Proteomic Research on Hydroxyprogesterone Caproate Action

Investigation of Progesterone (B1679170) Receptor Gene Polymorphisms and Functional Implications in Model Systems

The efficacy of hydroxyprogesterone (B1663944) caproate is influenced by genetic variations within the progesterone receptor (PGR) gene. A key study investigating the clinical response to 17α-hydroxyprogesterone caproate (17-OHPC) for the prevention of recurrent preterm birth identified several single nucleotide polymorphisms (SNPs) within the PGR gene that are associated with differential treatment outcomes.

A secondary analysis of a randomized controlled trial genotyped 20 PGR gene SNPs in 380 women who received either 17-OHPC or a placebo. The study revealed significant interactions between treatment and genotype for several SNPs, suggesting that an individual's genetic makeup at the progesterone receptor locus can alter the effectiveness of 17-OHPC.

Specifically, the following SNPs were identified as having significant treatment-genotype interactions:

rs471767 and rs578029: In African-American women, these SNPs were associated with the response to 17-OHPC in preventing delivery before 37 weeks of gestation nih.govnih.gov.

rs500760: In Hispanic/Caucasian women, this SNP was associated with the treatment response for delivery before 37 weeks nih.govnih.gov.

rs578029, rs503362, and rs666553: These SNPs were associated with the response to 17-OHPC for delivery before 32 weeks in Hispanic/Caucasian women nih.govnih.gov.

These findings highlight the potential for pharmacogenomic approaches in personalizing therapy with hydroxyprogesterone caproate. However, while these clinical associations have been established, there is a notable lack of in vitro and in vivo studies investigating the direct functional implications of these specific polymorphisms on the molecular action of HPC. Further research in model systems is necessary to understand how these genetic variants alter progesterone receptor function, ligand binding, and downstream signaling pathways in response to HPC.

Table 1: Progesterone Receptor Gene Polymorphisms and Clinical Response to Hydroxyprogesterone Caproate

SNP Population Associated Outcome Citation
rs471767 African-American Delivery <37 weeks nih.govnih.gov
rs578029 African-American Delivery <37 weeks nih.govnih.gov
rs500760 Hispanic/Caucasian Delivery <37 weeks nih.govnih.gov
rs578029 Hispanic/Caucasian Delivery <32 weeks nih.govnih.gov
rs503362 Hispanic/Caucasian Delivery <32 weeks nih.govnih.gov
rs666553 Hispanic/Caucasian Delivery <32 weeks nih.govnih.gov

Differential Gene Expression Profiling in Response to HPC Exposure in In Vitro and Animal Models

Studies on the direct effects of hydroxyprogesterone caproate on global gene expression are limited. However, some research provides insights into its influence on specific cell types and pathways.

In a study using a mouse model of pregnancy, short-term exposure (6 hours) to 17-OHPC did not result in detectable changes in myometrial gene expression nih.gov. This suggests that the immediate effects of HPC on the uterine muscle may not be mediated through large-scale alterations in gene transcription, or that a longer duration of exposure is required to observe such changes.

Conversely, research on human peripheral blood mononuclear cells (PBMCs) has demonstrated a clear immunomodulatory effect of 17-OHPC at the transcriptional level. In an in vivo model using human PBMC-engrafted immunodeficient mice, 17-OHPC significantly inhibited the production of a range of cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-4, IL-6, IL-10, and granulocyte-macrophage colony-stimulating factor (GM-CSF) frontiersin.org.

Further in vitro experiments with stimulated human PBMCs confirmed these findings, showing that 17-OHPC downregulated the mRNA levels of several key pro-inflammatory and immunoregulatory cytokines.

Table 2: Effect of Hydroxyprogesterone Caproate on Cytokine mRNA Expression in Stimulated Human PBMCs

Gene Effect of HPC Citation
TNF-α Downregulated frontiersin.org
IFN-γ Downregulated frontiersin.org
IL-2 Downregulated frontiersin.org
IL-6 Downregulated frontiersin.org
IL-10 Downregulated frontiersin.org

These findings suggest that a significant part of HPC's mechanism of action may be through the modulation of immune responses, a critical factor in maintaining pregnancy. However, comprehensive transcriptome analyses, such as microarray or RNA-sequencing studies, in key reproductive tissues like the endometrium and myometrium following HPC treatment are still needed to fully understand its genomic impact.

Proteomic Analysis of Cellular Pathways and Protein Networks Affected by HPC

Currently, there is a significant gap in the scientific literature regarding the proteomic effects of hydroxyprogesterone caproate. To date, no studies have been published that specifically analyze the global changes in protein expression and their associated cellular pathways and networks in response to HPC exposure in any relevant biological system.

While the genomic data provides some clues about potential downstream protein changes, direct proteomic analysis is essential to confirm these and to uncover novel mechanisms of action. Techniques such as mass spectrometry-based proteomics could identify and quantify thousands of proteins simultaneously, providing a comprehensive view of the cellular response to HPC. This would allow for the identification of key proteins and protein networks that are modulated by the compound, offering a deeper understanding of its physiological effects. Future research in this area is critical to fully elucidate the molecular pharmacology of hydroxyprogesterone caproate.

Emerging Research Directions for Hydroxyprogesterone Caproate

Exploration of Novel Molecular Targets Beyond Canonical Progesterone (B1679170) Receptors

While the primary mechanism of action of hydroxyprogesterone (B1663944) caproate is attributed to its interaction with progesterone receptors (PRs), leading to the regulation of gene transcription, the complete picture of its molecular interactions remains an area of active investigation. oup.comphi.org It is understood that binding to PR-A and PR-B isoforms initiates a cascade of events that helps to maintain uterine quiescence. oup.com However, emerging research suggests that the effects of hydroxyprogesterone caproate may not be solely mediated by these canonical pathways.

A significant new line of inquiry has focused on the immunomodulatory effects of this synthetic hormone. Research in a rat model of preeclampsia has revealed that hydroxyprogesterone caproate can improve hypertension and fetal outcomes by modulating the immune response. nih.gov Specifically, it has been shown to decrease the number of placental natural killer (NK) cells and circulating CD4+ T cells, while increasing T helper 2 (Th2) cells. nih.gov These findings point towards a novel mechanism of action that extends beyond the classical progesterone receptor pathways and involves direct or indirect effects on immune cell populations. nih.gov This suggests that hydroxyprogesterone caproate may interact with molecular targets on these immune cells, a concept that warrants further investigation.

The quest to understand the full spectrum of hydroxyprogesterone caproate's molecular targets is driven by the fact that its precise mechanism in preventing preterm birth is not fully understood. oup.com The exploration of non-canonical pathways and novel molecular targets is crucial for a more comprehensive understanding of its pharmacological profile.

Table 1: Investigated Molecular Interactions of Hydroxyprogesterone Caproate
Molecular Target/PathwayObserved Effect in Research ModelsPotential Implication
Canonical Progesterone Receptors (PR-A, PR-B)Regulation of gene transcription, maintenance of uterine quiescence. oup.comPrimary mechanism of action.
Immune Cells (NK cells, CD4+ T cells, Th2 cells)Decreased placental NK cells and circulating CD4+ T cells; increased Th2 cells in a rat model of preeclampsia. nih.govNovel immunomodulatory mechanism.

Interactions with Other Endocrine Systems and Hormonal Pathways in Research Models

The specificity of steroid hormone action is often not absolute, with cross-reactivity between different hormone receptors being a known phenomenon. Research into hydroxyprogesterone caproate has therefore extended to its potential interactions with other endocrine systems, particularly the glucocorticoid and mineralocorticoid pathways.

In addition to the glucocorticoid system, hydroxyprogesterone caproate has been noted to possess some antimineralocorticoid activity. nih.gov This interaction, though considered minor, adds another layer to its endocrine profile. The potential for synthetic progestogens to activate a range of hormone receptors, including estrogen, androgen, glucocorticoid, and mineralocorticoid receptors, highlights the complexity of their endocrine activity. cdc.gov

The influence of progestogens on the hypothalamic-pituitary-adrenal (HPA) axis is another area of interest. Progesterone is known to have an inhibitory effect on HPA axis reactivity. mayoclinic.org Given that hydroxyprogesterone caproate is a synthetic progestin, its potential to modulate the HPA axis, which plays a crucial role in the stress response and pregnancy, is a relevant area for further research. mayoclinic.orgfrontiersin.org

Table 2: Summary of Hydroxyprogesterone Caproate's Interactions with Other Endocrine Pathways
Endocrine PathwayNature of Interaction in Research ModelsSignificance
Glucocorticoid SystemWeak binding to the glucocorticoid receptor (GR); acts as a partial agonist in some studies. nih.govnih.govUnlikely to be a primary mechanism of therapeutic action. nih.gov
Mineralocorticoid SystemPossesses some antimineralocorticoid activity. nih.govContributes to the overall endocrine profile.
Hypothalamic-Pituitary-Adrenal (HPA) AxisPotential for modulation due to its progestogenic nature. mayoclinic.orgfrontiersin.orgFurther research needed to elucidate specific effects.

Advanced Computational Modeling for Predicting Pharmacodynamic and Pharmacokinetic Profiles

Advanced computational modeling has become an indispensable tool in modern pharmacology for predicting the behavior of drugs in the body. In the context of hydroxyprogesterone caproate, these models are being employed to better understand its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Population PK models have been developed to characterize the absorption, distribution, metabolism, and elimination of hydroxyprogesterone caproate in pregnant women. oup.comnih.gov These models have revealed that the pharmacokinetics are best described by a one-compartment model with first-order absorption and elimination. oup.com A significant finding from these models is the influence of maternal body weight on both the clearance and volume of distribution of the drug. oup.com Such models are instrumental in simulating various clinical scenarios and understanding how individual patient characteristics might affect drug exposure. nih.gov

On the pharmacodynamic front, while specific advanced models for hydroxyprogesterone caproate are still emerging, related computational techniques hold great promise. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are used to correlate the chemical structure of steroids with their binding affinity to the progesterone receptor. albany.edu These models can help in predicting the activity of new progestin compounds and in understanding the structural features crucial for receptor interaction.

Furthermore, molecular dynamics simulations offer a powerful approach to visualize and understand the dynamic interactions between a ligand, like hydroxyproprogesterone caproate, and its receptor at an atomic level. medpagetoday.compatsnap.com These simulations can elucidate the binding modes and conformational changes in the progesterone receptor upon ligand binding, providing insights that are not always achievable through experimental methods alone. medpagetoday.com While much of the detailed molecular dynamics work has focused on progesterone itself, the application of these techniques to hydroxyprogesterone caproate could provide a deeper understanding of its specific interactions and inform the design of future progestins with improved profiles.

Investigating Long-term Molecular and Cellular Effects in Developmental Models

A critical and evolving area of research for hydroxyprogesterone caproate involves understanding its long-term molecular and cellular effects, particularly when exposure occurs during critical developmental periods. The potential for synthetic hormones to disrupt embryonic and fetal development is a significant concern, drawing parallels to the long-term health consequences observed with in utero exposure to diethylstilbestrol (B1670540) (DES). nih.gov

Studies using rodent models have provided valuable insights into the neurodevelopmental impact of hydroxyprogesterone caproate. This research has shown that developmental exposure to the compound can disrupt the mesocortical serotonin (B10506) and dopamine (B1211576) pathways. oup.comnih.gov Specifically, it has been found to alter the density of serotonin transporter fibers and dopaminergic innervation in the medial prefrontal cortex. oup.comnih.gov These neuroanatomical changes have been linked to behavioral alterations in adulthood, including impaired cognitive flexibility and changes in impulsive decision-making, with some findings raising comparisons to neurodevelopmental disorders such as ADHD and autism. oup.comalbany.edunih.gov The proposed mechanism for these effects involves the activation of progesterone receptors during critical periods of brain maturation, which can alter fundamental processes of neural development, including synaptogenesis. oup.comnih.gov

Furthermore, a long-term, population-based cohort study has raised concerns about a potential link between in utero exposure to hydroxyprogesterone caproate and an increased risk of cancer in offspring. phi.orgnih.govmedpagetoday.com The study found that exposure, particularly during the first trimester, was associated with a higher risk of any cancer, with notable increases in the risk of colorectal, prostate, and pediatric brain cancers. nih.govcdc.gov The underlying molecular mechanisms are thought to involve the disruption of normal developmental programming, potentially through cellular, molecular, and epigenetic modifications that contribute to carcinogenesis later in life. nih.gov

These findings underscore the importance of continued research into the long-term molecular and cellular consequences of prenatal exposure to synthetic progestins, with a focus on understanding the precise mechanisms of developmental disruption.

Table 3: Summary of Long-Term Effects in Developmental Models
Area of InvestigationKey Findings in Developmental ModelsPotential Molecular/Cellular Mechanisms
NeurodevelopmentDisruption of mesocortical serotonin and dopamine pathways; altered cognitive flexibility and impulsive behavior in rodent models. oup.comnih.govnih.govAlteration of synaptogenesis and neural circuitry development through progesterone receptor activation during critical periods. oup.comnih.gov
CarcinogenesisAssociated with an increased risk of certain cancers in offspring following in utero exposure in a human cohort study. phi.orgnih.govcdc.govmedpagetoday.comDisruption of developmental programming, potentially via cellular, molecular, and epigenetic changes. nih.gov

Q & A

Basic Research Questions

Q. What are the key chemical and pharmacological distinctions between progesterone and 17α-hydroxyprogesterone caproate (17-OHPC)?

  • Methodological Answer : Progesterone is a natural steroid with direct affinity for progesterone receptors (PRs), while 17-OHPC is a synthetic progestogen with a caproate ester modification that alters its pharmacokinetics. To confirm these differences, researchers should:

  • Compare receptor-binding affinity via competitive binding assays using PR-expressing cell lines (e.g., uterine or brain tissue extracts) .
  • Analyze metabolic stability using in vitro liver microsome assays to assess esterase-mediated hydrolysis of 17-OHPC into its active metabolite .
  • Design pharmacokinetic studies in animal models to measure half-life differences (17-OHPC has prolonged activity due to its lipophilic caproate group) .

Q. What validated methods exist for quantifying 17-OHPC in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Solid-phase extraction (SPE) using Oasis® HLB cartridges to isolate 17-OHPC from plasma .
  • Use deuterated internal standards (e.g., 17-OHPC-d5) to correct for matrix effects .
  • Validate assays per FDA guidelines for sensitivity (limit of quantification ≤1 ng/mL) and specificity against structurally similar steroids (e.g., medroxyprogesterone acetate) .

Q. What safety protocols are recommended for handling 17-OHPC in laboratory settings?

  • Methodological Answer : Follow OSHA and EPA guidelines for synthetic steroids:

  • Use nitrile gloves (EN374-compliant) and safety goggles to prevent dermal/ocular exposure .
  • Avoid environmental contamination by deactivating waste via incineration at >1000°C .
  • Conduct regular air sampling in workspaces to ensure exposure remains below 0.1 mg/m³ (ACGIH threshold limit value) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 17-OHPC’s efficacy for pregnancy maintenance across species?

  • Methodological Answer : Discrepancies (e.g., failure in equine models vs. human clinical use) require:

  • Species-specific receptor assays : Test 17-OHPC binding to PR isoforms (e.g., equine vs. human PR-B) using radioligand displacement assays .
  • In vivo models : Compare ovariectomized pregnancy models (e.g., mares vs. mice) with controlled progesterone supplementation to isolate 17-OHPC’s role .
  • Meta-analysis of clinical trials : Apply Cochrane risk-of-bias tools to assess confounding variables (e.g., dosage timing, placental progesterone contribution in humans) .

Q. What experimental designs are optimal for evaluating 17-OHPC’s off-target effects on glucocorticoid or androgen receptors?

  • Methodological Answer :

  • Transcriptomic profiling : Use RNA-seq on cell lines (e.g., HEK293) transfected with glucocorticoid receptor (GR) or androgen receptor (AR) to identify 17-OHPC-induced gene expression changes .
  • Functional assays : Measure GR/AR activation via luciferase reporter assays at varying 17-OHPC concentrations (1 nM–10 µM) .
  • Cross-reactivity screens : Employ high-throughput SPR (surface plasmon resonance) to quantify binding kinetics to non-PR steroid receptors .

Q. How should researchers address conflicting data on 17-OHPC’s role in preventing preterm birth?

  • Methodological Answer :

  • Stratified analysis : Segment clinical trial data by gestational age, baseline progesterone levels, and placental function to identify responsive subpopulations .
  • Mechanistic studies : Use placental explants to measure 17-OHPC’s effect on inflammatory markers (e.g., IL-6, TNF-α) linked to preterm labor .
  • Dose-response modeling : Apply nonlinear mixed-effects modeling (NONMEM) to optimize dosing regimens in primate models .

Q. What in vitro and in vivo models best replicate 17-OHPC’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer :

  • In vitro : Primary hepatocyte cultures to study esterase-mediated hydrolysis of 17-OHPC to 17-OHP .
  • In vivo : Use pregnant CD-1 mice with timed mating and subcutaneous 17-OHPC administration (250 mg/kg weekly) to mirror human dosing .
  • PBPK modeling : Develop physiologically based pharmacokinetic models integrating tissue-specific esterase activity and placental transfer rates .

Tables for Key Comparisons

Property Progesterone 17-OHPC
Chemical Structure C21H30O2 (natural)C27H40O4 (synthetic ester)
Receptor Binding (PR-B) Ki = 1.2 nMKi = 12.5 nM (reduced affinity)
Half-Life 5–20 minutes (oral)7–16 days (intramuscular)
Metabolic Pathway CYP3A4 hydroxylationEsterase hydrolysis → 17-OHP

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